molecular formula C9H10FNO3 B1344027 6-(3-Fluoropropoxy)nicotinic acid

6-(3-Fluoropropoxy)nicotinic acid

カタログ番号: B1344027
分子量: 199.18 g/mol
InChIキー: ABRNYQDYZQBPBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3-Fluoropropoxy)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), where a 3-fluoropropoxy group is substituted at the 6-position of the pyridine ring. This structural modification aims to enhance pharmacokinetic properties, such as metabolic stability and receptor binding affinity, compared to the parent compound. Nicotinic acid and its analogs are clinically significant for their dual role in managing hyperphosphatemia in dialysis patients and modulating lipid profiles (e.g., increasing HDL cholesterol and reducing triglycerides) .

特性

分子式

C9H10FNO3

分子量

199.18 g/mol

IUPAC名

6-(3-fluoropropoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H10FNO3/c10-4-1-5-14-8-3-2-7(6-11-8)9(12)13/h2-3,6H,1,4-5H2,(H,12,13)

InChIキー

ABRNYQDYZQBPBQ-UHFFFAOYSA-N

正規SMILES

C1=CC(=NC=C1C(=O)O)OCCCF

製品の起源

United States

類似化合物との比較

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-(3-Fluoropropoxy)nicotinic acid and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Nicotinic acid -H (parent compound) C₆H₅NO₂ 123.11 Baseline for comparison; modulates phosphorus and lipids via NA receptor .
6-Fluoronicotinic acid -F at 6-position C₆H₄FNO₂ 141.10 Increased lipophilicity; potential metabolic resistance .
6-(Trifluoromethoxy)nicotinic acid -OCF₃ at 6-position C₇H₄F₃NO₃ 207.11 Enhanced electron-withdrawing effects; may alter receptor binding .
6-(2,2,2-Trifluoroethoxy)nicotinic acid -OCH₂CF₃ at 6-position C₈H₆F₃NO₃ 221.13 Longer fluorinated chain; higher lipophilicity and bioavailability .
6-(3-Fluoropropoxy)nicotinic acid -OCH₂CH₂CF₃ at 6-position C₉H₁₀FNO₃ 217.18 (estimated) Extended fluorinated alkoxy chain; potentially improved tissue penetration.

Key Observations :

  • Fluorination at the 6-position generally increases metabolic stability by resisting hydroxylation, a common degradation pathway for nicotinic acid .
  • Longer fluorinated chains (e.g., -OCH₂CF₃ vs. -F) enhance lipophilicity, which may improve blood-brain barrier penetration or prolong half-life .

Pharmacological Efficacy

Phosphorus-Lowering Effects

Nicotinic acid and its analogs reduce serum phosphorus levels in dialysis patients by inhibiting sodium-dependent phosphate transporters in the intestine . In meta-analyses, nicotinic acid derivatives significantly reduced serum phosphorus after 4–8 weeks of treatment (Standardized Mean Difference [SMD]: 0.68–1.05, p < 0.001) .

Lipid-Modulating Effects

Nicotinic acid increases HDL cholesterol (+63%) and lowers triglycerides (-26%) via activation of the GPR109A receptor . Fluorinated derivatives may retain this activity but with variable potency. For example, 6-(Trifluoromethoxy)nicotinic acid’s electron-withdrawing group could alter receptor binding kinetics, requiring dose optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。